molecular formula C9H8FIO2 B13969309 Methyl 2-fluoro-6-iodophenylacetate CAS No. 1234562-63-0

Methyl 2-fluoro-6-iodophenylacetate

Cat. No.: B13969309
CAS No.: 1234562-63-0
M. Wt: 294.06 g/mol
InChI Key: QPQGQAIGPGTUDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-fluoro-6-iodophenylacetate is an organic compound with the molecular formula C9H8FIO2 It is a derivative of phenylacetate, where the phenyl ring is substituted with both fluorine and iodine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-6-iodophenylacetate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-6-iodophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct iodination of methyl 2-fluorophenylacetate using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite. This reaction is usually performed in an organic solvent such as dichloromethane or acetonitrile, and the reaction mixture is stirred at room temperature until the iodination is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-6-iodophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Potassium permanganate in aqueous solution under reflux.

    Reduction: Lithium aluminum hydride in dry ether at low temperatures.

Major Products Formed

    Substitution: Formation of 2-fluoro-6-azidophenylacetate, 2-fluoro-6-cyanophenylacetate, etc.

    Oxidation: Formation of 2-fluoro-6-iodophenylacetic acid.

    Reduction: Formation of 2-fluoro-6-iodophenylethanol.

Scientific Research Applications

Methyl 2-fluoro-6-iodophenylacetate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.

    Material Science: The compound is used in the synthesis of novel materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-6-iodophenylacetate depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorophenylacetate: Lacks the iodine substituent, making it less reactive in nucleophilic substitution reactions.

    Methyl 2-iodophenylacetate: Lacks the fluorine substituent, which may affect its binding affinity in biological applications.

    Methyl 2-chloro-6-iodophenylacetate: Similar structure but with chlorine instead of fluorine, which can alter its chemical reactivity and biological activity.

Uniqueness

Methyl 2-fluoro-6-iodophenylacetate is unique due to the presence of both fluorine and iodine atoms on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems. The compound’s dual halogenation also allows for versatile modifications, making it a valuable intermediate in organic synthesis and drug development.

Properties

CAS No.

1234562-63-0

Molecular Formula

C9H8FIO2

Molecular Weight

294.06 g/mol

IUPAC Name

methyl 2-(2-fluoro-6-iodophenyl)acetate

InChI

InChI=1S/C9H8FIO2/c1-13-9(12)5-6-7(10)3-2-4-8(6)11/h2-4H,5H2,1H3

InChI Key

QPQGQAIGPGTUDM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC=C1I)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.